molecular formula C21H38O16 B13434037 (((beta-D-Lactopyranosyl-oxy)ethoxy)ethoxy)propionic acid

(((beta-D-Lactopyranosyl-oxy)ethoxy)ethoxy)propionic acid

Katalognummer: B13434037
Molekulargewicht: 546.5 g/mol
InChI-Schlüssel: OXNWNOSAKZRPTP-ZJSKFKIMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD21363181 is a chemical compound with unique properties that have garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD21363181 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the reactions. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of MFCD21363181 is usually carried out in large-scale reactors where the reaction conditions can be meticulously controlled. The process often involves multiple purification steps to ensure the compound meets the required standards for its intended applications. Techniques such as crystallization, distillation, and chromatography are commonly employed in the purification process.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD21363181 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of MFCD21363181 are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, and various organic solvents.

Major Products Formed

The major products formed from the reactions of MFCD21363181 depend on the type of reaction and the reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

MFCD21363181 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore the compound’s potential in drug development, particularly for its efficacy and safety in treating various diseases.

    Industry: MFCD21363181 is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Wirkmechanismus

The mechanism of action of MFCD21363181 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Eigenschaften

Molekularformel

C21H38O16

Molekulargewicht

546.5 g/mol

IUPAC-Name

3-[2-[2-[2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C21H38O16/c22-9-11-14(26)15(27)17(29)21(35-11)37-19-12(10-23)36-20(18(30)16(19)28)34-8-7-33-6-5-32-4-3-31-2-1-13(24)25/h11-12,14-23,26-30H,1-10H2,(H,24,25)/t11-,12-,14+,15+,16-,17-,18-,19-,20-,21+/m1/s1

InChI-Schlüssel

OXNWNOSAKZRPTP-ZJSKFKIMSA-N

Isomerische SMILES

C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C(=O)O

Kanonische SMILES

C(COCCOCCOCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.